N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide
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Overview
Description
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is a copolymer that combines the properties of N-isopropylacrylamide, N-n-butylacrylamide, and N-acryloxysuccinimide. This compound is known for its thermoresponsive behavior, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is typically synthesized through free radical polymerization. The process involves the copolymerization of N-isopropylacrylamide, N-n-butylacrylamide, and N-acryloxysuccinimide in the presence of an initiator such as azobisisobutyronitrile (AIBN) under controlled temperature conditions . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or water, and the polymerization is initiated by heating the mixture to around 60-70°C .
Industrial Production Methods
In industrial settings, the production of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) follows similar principles but on a larger scale. The process involves continuous polymerization reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) undergoes various chemical reactions, including:
Hydrolysis: The succinimide groups can be hydrolyzed under acidic or basic conditions to form carboxylic acid groups.
Substitution: The succinimide groups can also participate in nucleophilic substitution reactions with amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at room temperature.
Major Products
Scientific Research Applications
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) has a wide range of applications in scientific research:
Mechanism of Action
The thermoresponsive behavior of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is primarily due to the presence of N-isopropylacrylamide units, which exhibit a lower critical solution temperature (LCST) around 32°C . Below this temperature, the polymer is soluble in water, while above it, the polymer undergoes a phase transition and becomes insoluble . This property is exploited in various applications, such as drug delivery, where the polymer can release its payload in response to temperature changes .
Comparison with Similar Compounds
Similar Compounds
Poly(N-isopropylacrylamide): Known for its thermoresponsive properties but lacks the functional groups provided by N-n-butylacrylamide and N-acryloxysuccinimide.
Poly(N-isopropylacrylamide-co-butylacrylate): Similar thermoresponsive behavior but with different mechanical properties due to the presence of butylacrylate.
Poly(N-isopropylacrylamide-co-methacrylic acid): Combines thermoresponsive behavior with pH sensitivity.
Uniqueness
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) is unique due to its combination of thermoresponsive behavior and the presence of reactive succinimide groups, which allow for further functionalization and customization for specific applications .
Properties
CAS No. |
118519-84-9 |
---|---|
Molecular Formula |
C20H31N3O6 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C7H7NO4.C7H13NO.C6H11NO/c1-2-7(11)12-8-5(9)3-4-6(8)10;1-3-5-6-8-7(9)4-2;1-4-6(8)7-5(2)3/h2H,1,3-4H2;4H,2-3,5-6H2,1H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8) |
InChI Key |
OUIOMKUBQDZBOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
118519-84-9 | |
Synonyms |
poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) poly(NIPAAm-nBAAm-NASI) |
Origin of Product |
United States |
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